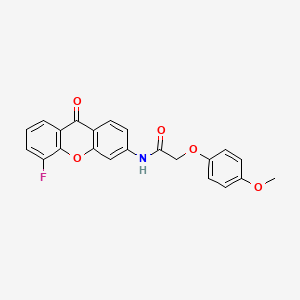

N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-methoxyphenoxy)acetamide

Description

N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a xanthene core substituted with a fluorine atom at position 5 and a ketone group at position 7. The acetamide side chain is functionalized with a 4-methoxyphenoxy group. However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with structurally related analogs.

Properties

Molecular Formula |

C22H16FNO5 |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-methoxyphenoxy)acetamide |

InChI |

InChI=1S/C22H16FNO5/c1-27-14-6-8-15(9-7-14)28-12-20(25)24-13-5-10-16-19(11-13)29-22-17(21(16)26)3-2-4-18(22)23/h2-11H,12H2,1H3,(H,24,25) |

InChI Key |

CVBNHHXDMWJNGF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-methoxyphenoxy)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the xanthene core: This can be achieved through the condensation of appropriate aromatic aldehydes with resorcinol under acidic conditions.

Introduction of the fluorine atom: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the methoxyphenoxy group: This step might involve nucleophilic substitution reactions using 4-methoxyphenol and suitable leaving groups.

Acetamide formation: The final step could involve the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions could be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorine or methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a fluorescent probe due to its xanthene core.

Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

Industry: Utilized in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-methoxyphenoxy)acetamide would depend on its specific application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, leading to modulation of cellular pathways. The presence of fluorine and methoxy groups could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Critical Analysis of Evidence Gaps

- Contradictions/Limitations: No direct data on the target compound’s synthesis, activity, or safety. Fluorine’s role in xanthene derivatives is underexplored compared to trifluoromethyl or nitro groups. The 9-oxo group’s impact on bioavailability remains speculative.

Biological Activity

N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a xanthene core substituted with a fluorine atom and a methoxyphenoxy acetamide group. The molecular formula is with a molecular weight of approximately 393.37 g/mol. Its unique structure contributes to its biological activity, particularly its fluorescent properties, making it a candidate for applications in biological imaging.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can modulate metabolic pathways relevant to disease processes.

- Receptor Binding : It acts as a ligand for peripheral benzodiazepine receptors (PBR), influencing neuronal signaling and potentially exhibiting anxiolytic effects.

- Fluorescent Properties : The xanthene moiety allows it to function as a fluorescent probe, facilitating cellular imaging and tracking in biological systems.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. In vitro experiments demonstrated significant cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MCF-7) : IC50 values indicated effective inhibition of cell proliferation.

- Lung Cancer (A549) : The compound showed promise in reducing cell viability through apoptosis induction.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| A549 | 15.8 | Cell cycle arrest |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies reported broad-spectrum activity against both gram-positive and gram-negative bacteria, with notable efficacy against:

- Staphylococcus aureus

- Escherichia coli

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 cells, treatment with this compound resulted in a 70% reduction in cell viability after 48 hours at a concentration of 10 μM. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating that the compound triggers programmed cell death pathways.

Study 2: Antimicrobial Activity Assessment

A separate investigation assessed the antimicrobial efficacy of the compound against various pathogens. The Minimum Inhibitory Concentration (MIC) was determined for several bacterial strains, demonstrating that concentrations as low as 5 μg/mL were sufficient to inhibit bacterial growth effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.